

1,2,3,4-Tetrahydroquinoline-3-carboxylic acid solubility in organic solvents

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Compound of Interest

Compound Name: 1,2,3,4-Tetrahydroquinoline-3-carboxylic acid

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An In-Depth Technical Guide to the Solubility of **1,2,3,4-Tetrahydroquinoline-3-carboxylic Acid** in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of **1,2,3,4-tetrahydroquinoline-3-carboxylic acid** in organic solvents. Recognizing the limited availability of direct quantitative data for this specific molecule, this document emphasizes the underlying physicochemical principles that govern its solubility. We will explore the molecular structure, predict solubility trends based on solvent properties, and provide detailed, field-proven experimental protocols for researchers to accurately determine solubility. This guide is intended for researchers, chemists, and professionals in drug development who require a deep understanding of this compound's behavior in various solvent systems to facilitate formulation, purification, and chemical synthesis.

Introduction: The Significance of 1,2,3,4-Tetrahydroquinoline-3-carboxylic Acid

1,2,3,4-Tetrahydroquinoline and its derivatives are important structural motifs in a vast number of biologically active compounds and are considered key building blocks in medicinal chemistry. [1][2] The incorporation of a carboxylic acid at the 3-position creates a chiral center and

introduces functionalities that can profoundly influence a molecule's interaction with biological targets and its pharmacokinetic properties.

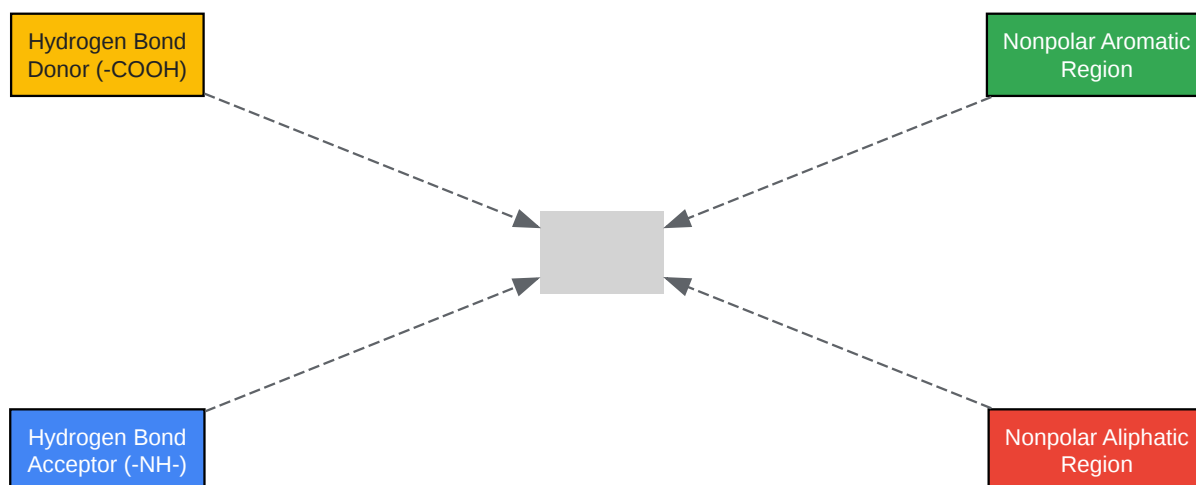
Solubility is a critical physicochemical parameter in the drug development pipeline.^[3] It directly impacts bioavailability, the choice of solvents for synthesis and purification, and the feasibility of different formulation strategies.^[3] A thorough understanding of the solubility of **1,2,3,4-tetrahydroquinoline-3-carboxylic acid** is therefore essential for its effective application.

Molecular Structure and its Implications for Solubility

The solubility of a compound is dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The structure of **1,2,3,4-tetrahydroquinoline-3-carboxylic acid** possesses several key features that govern its solubility profile:

- **A Zwitterionic Character:** In its solid state and in polar solvents, the molecule can exist as a zwitterion, with a protonated secondary amine ($R_2NH_2^+$) and a deprotonated carboxylate group (COO^-). This ionic character significantly influences its solubility.
- **Hydrogen Bonding Capabilities:** The carboxylic acid group ($-COOH$) is a potent hydrogen bond donor, while the carboxylate (COO^-) and the secondary amine ($-NH-$) are hydrogen bond acceptors. This allows for strong interactions with protic solvents.
- **Aromatic and Aliphatic Regions:** The molecule combines a nonpolar aromatic benzene ring and a partially saturated, nonpolar aliphatic portion with polar functional groups. This amphiphilic nature suggests a nuanced solubility behavior across solvents of varying polarities.

Diagram 1: Molecular Structure and Key Functional Groups



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Caption: Key structural features of **1,2,3,4-tetrahydroquinoline-3-carboxylic acid** influencing solubility.

Predicted Solubility in Organic Solvents: A Theoretical Framework

Based on the principle of "like dissolves like," we can predict the solubility of **1,2,3,4-tetrahydroquinoline-3-carboxylic acid** in various classes of organic solvents.[4]

- **Polar Protic Solvents** (e.g., Methanol, Ethanol, Water): These solvents can act as both hydrogen bond donors and acceptors. Due to the zwitterionic nature and hydrogen bonding capabilities of the target molecule, high solubility is expected in these solvents. Indeed, syntheses of the related isoquinoline isomer often involve recrystallization from water and methanol.[5]
- **Polar Aprotic Solvents** (e.g., DMSO, DMF): These solvents are polar and can accept hydrogen bonds but do not donate them effectively. The high polarity of solvents like Dimethyl Sulfoxide (DMSO) makes them excellent for dissolving a wide range of organic compounds, including those with multiple functional groups.[6] For related compounds like quinoline-2-carboxylic acid and quinoline-8-carboxylic acid, high solubility in DMSO has been

reported (≥ 100 mg/mL and 50 mg/mL, respectively).[7][8] Therefore, **1,2,3,4-tetrahydroquinoline-3-carboxylic acid** is expected to be highly soluble in DMSO and DMF.

- Moderately Polar Solvents (e.g., Acetone, Ethyl Acetate): These solvents have a lower dielectric constant and are less effective at stabilizing the zwitterionic form. Solubility is expected to be lower in these solvents compared to polar protic and aprotic solvents.
- Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): The large, nonpolar hydrocarbon portions of these solvents cannot effectively solvate the polar carboxylic acid and amine groups. Consequently, very low solubility is predicted in nonpolar solvents. Diethyl ether is often used as an anti-solvent to induce precipitation of the isoquinoline isomer from a methanol solution, which supports this prediction.[9]

Solubility Data of Structurally Related Compounds

While direct quantitative data for **1,2,3,4-tetrahydroquinoline-3-carboxylic acid** is scarce, data from analogous compounds provide valuable insights.

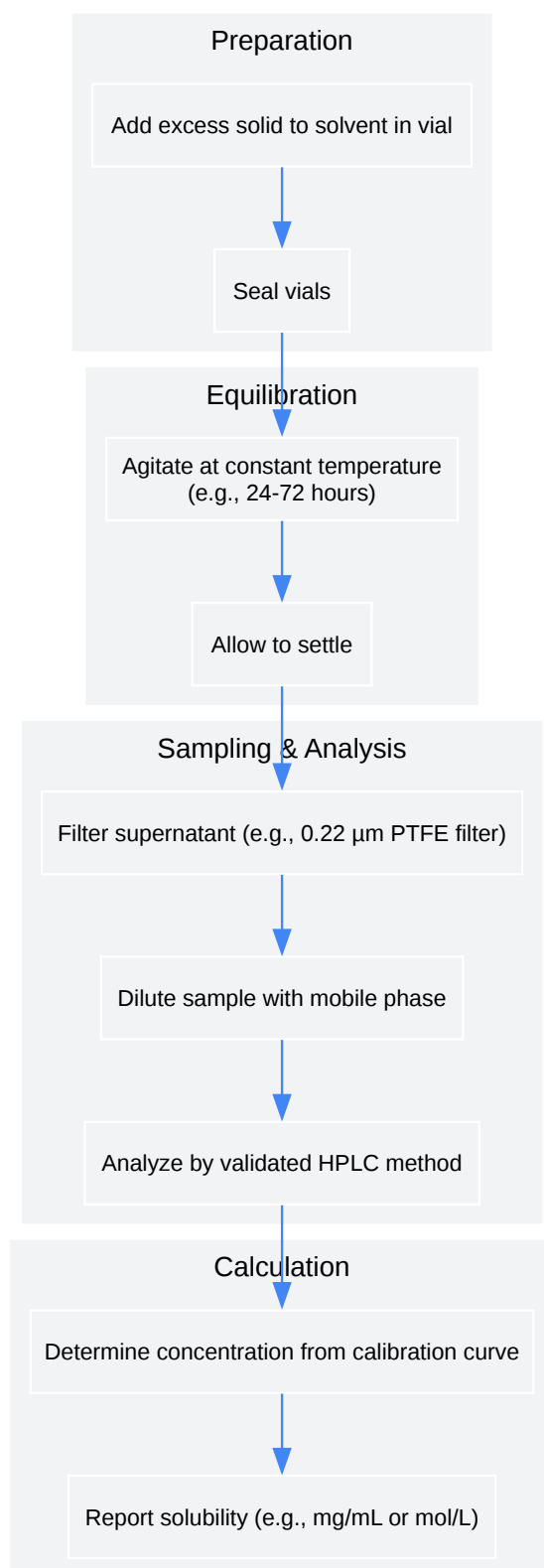
Compound	Solvent	Solubility	Notes
Quinoline-2-carboxylic acid	DMSO	≥ 100 mg/mL	Highly soluble in a polar aprotic solvent. [7]
Water	50 mg/mL	Soluble in a polar protic solvent, may require sonication.[7]	
Quinoline-8-carboxylic acid	DMSO	50 mg/mL	Good solubility, may require warming.[8]
1,2,3,4-Tetrahydroisoquinoline	Water	20 g/L	The parent amine shows good aqueous solubility.[3]
(R)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid	Polar Solvents	Soluble	Qualitatively described as soluble in polar solvents.[10]

This data strongly suggests that polar solvents, particularly DMSO, DMF, methanol, and ethanol, are the most promising candidates for dissolving **1,2,3,4-tetrahydroquinoline-3-carboxylic acid**.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The gold standard for determining thermodynamic solubility is the isothermal shake-flask method. This protocol ensures that an equilibrium between the solid compound and the solution is achieved.

Diagram 2: Experimental Workflow for Solubility Determination



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